Journal Name:Nature Chemistry
Journal ISSN:1755-4330
IF:24.274
Journal Website:http://www.nature.com/nchem/index.html
Year of Origin:2009
Publisher:Nature Publishing Group
Number of Articles Per Year:157
Publishing Cycle:Monthly
OA or Not:Not
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-13 , DOI: 10.1088/1361-6455/acc774
We employ the Markov approximation and the well-known Fresnel-integral to derive in ‘one-line’ the familiar expression for the Landau–Zener transition probability. Moreover, we provide numerical as well as analytical justifications for our approach, and identify three characteristic motions of the probability amplitude in the complex plane.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-10 , DOI: 10.1088/1361-6455/acbd05
We present a new model to study the dynamics of electron impact ionization of atoms and molecules. In this model, the two outgoing electrons are both described by a Coulomb wave with variable charges Z(r) while the incident electron is described by a plane wave. The fully differential cross-section is then calculated in (e,2e) reactions for several atomic and molecular targets taking into account the post-collision interaction. Calculations are carried out for the coplanar asymmetric kinematics, and the results are compared with those from available experiments.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-11 , DOI: 10.1088/1361-6455/acc49d
Dielectronic recombination (DR) rate coefficients for carbon-like Kr30+ have been measured over the collision energy of 0–60 eV using the heavy-ion storage ring CSRe at the Institute of Modern Physics in Lanzhou, China. The present DR spectrum covers the resonances associated with the
2s22p2[3P0]→2s22p2[3P1,2]
,
2s2p3
and
2p4
(Δn=0)
core excitations. The corresponding DR resonance energies and strengths have been calculated by using the flexible atomic code (FAC) to understand the measured results. An overall agreement has been obtained between the experiment and theory, except for the data at the collision energies below 7 eV and in 35–38 eV, where the electronic correlation effect is strong. In particular, the resonances from the trielectronic recombination due to
2s22p2+e−→2p4[1D2]6l
have been identified with the help of the FAC calculation. Temperature-dependent plasma recombination rate coefficients were derived from the measured DR rate coefficients for the temperature range 103–107 K and compared with our FAC calculations as well as the previous AUTOSTRUCTURE calculations by Zatsarinny et al (2004 Astron. Astrophys.
417 1173–81). The FAC and AUTOSTRUCTURE calculations are in good agreement with the presently derived plasma rate coefficients. The present work provides the benchmark data for astrophysical and laboratory plasma modeling.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-11 , DOI: 10.1088/1361-6455/acc916
A single-shot entangling gate plays a crucial role in quantum information processing due to its high fidelity. This operation gate is fast to create a maximally entangled state and forms a universal gate set for quantum computing. Currently, the preparation and demonstration of multi-qubit entanglement are achieved based on sequences of single- and two-qubit operations, yielding lower fidelity and requiring longer execution time. Here, we demonstrate by numerically simulating the use of quantum process tomography to fully characterize the performance of a single-shot three-qubit entangling gate. This gate is used to create a Greenberger–Horne–Zeilinger entangled state in Sakhouf et al (2021 J. Phys. B: At. Mol. Opt. Phys.
54 175501), directly generated by three transmon-type superconducting qubits which are mediated by a resonator with the assistance of a microwave field. Comparing ideal and simulated quantum process tomography, we characterize the entangling gate performance by calculating the mean fidelity achieving a high value
≻0.93
.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-31 , DOI: 10.1088/1361-6455/acc36e
We analytically study the dynamics of a solitonic vortex (SV) in a superfluid confined in a non-axisymmetric harmonic trap. The study provides a framework for analyzing the role of the trap anisotropy in the oscillation of SVs observed in recent experiments on atomic Bose and Fermi superfluids. The emergence of common and statistics-dependent features is traced in a unified approach to both types of fluid. Our description, built in the hydrodynamic formalism, is based on a Lagragian approach which incorporates the vortex location as dynamical parameters of a variational ansatz. Previous operative Hamiltonian pictures are recovered through a canonically traced procedure. Our results improve the understanding of the experimental findings. Some of the observed features are shown to be specific to the tri-axial anisotropy of the trap. In particular, we characterize the nontrivial dependence of the oscillation frequency on the trapping transversal to the vortical line. The study reveals also the crucial role played by the nonlinear character of the dynamics in the observed oscillation: for the considered experimental conditions, the frequency, and, in turn, the effective inertial mass of the vortex, are found to significantly depend on the amplitude of the generated motion. It is also uncovered how the coupling with collective modes of the fluid induces a non-negligible shift in the oscillation frequency. The appearance of fine-structure features in the SV trajectory is predicted.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-17 , DOI: 10.1088/1361-6455/acb873
A theoretical study of the dipole photoelectron angular distribution asymmetry parameter, β, of the 6s, 5s and 4s subshells has been conducted for a range of closed-shell heavy, Hg (Z = 80), Rn (Z = 86), Ra (Z = 88) and superheavy, No (Z = 102), Cn (Z = 112), Og (Z = 118), Ubn (Z = 120) elements to understand the deviation of β from the nonrelativistic value of 2 owing to relativistic effects. It was found that the deviation, strongest in Cooper minimum regions, persists over all energy for all ns subshells, and the deviations increase with Z. Three levels of relativistic calculations were performed in order to pinpoint the particular interactions responsible for the details of the behavior of the ns β’s as functions of energy, n, and Z and, in addition to the effects of the (relativistic) spin–orbit interaction, interchannel coupling was found to be of crucial importance in the determination of the β parameter in most of the situations studied.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-07 , DOI: 10.1088/1361-6455/acbcb3
In this paper, we propose a simplified model of the optical Stern–Gerlach effect based on coherent coupling between the clock transition of alkaline-earth single atoms and a traveling-wave light. It is demonstrated that spin–orbit coupling-induced chiral motion in atom deflection appears under strong atom–light interaction. The strong optical driving removes the perturbation from the Doppler effect and back-action effect to access the coherent system. In this process, the superposition of distant matter waves connected to the arbitrary distribution of the atom internal state could be predicted, which is important for the realization of atom interferometry and quantum-state operation. The influence of atom relaxation and atom–atom interactions is discussed. The basic conditions for the experimental design are given at the end of this work.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-11 , DOI: 10.1088/1361-6455/acd03e
Methods for experimental reconstruction of molecular frame (MF) photoionization dynamics, and related properties—specifically MF photoelectron angular distributions (PADs) and continuum density matrices—are outlined and discussed. General concepts are introduced for the non-expert reader, and experimental and theoretical techniques are further outlined in some depth. Particular focus is placed on a detailed example of numerical reconstruction techniques for matrix-element retrieval from time-domain experimental measurements making use of rotational-wavepackets (i.e. aligned frame measurements)—the ‘bootstrapping to the MF’ methodology—and a matrix-inversion technique for direct MF-PAD recovery. Ongoing resources for interested researchers are also introduced, including sample data, reconstruction codes (the Photoelectron Metrology Toolkit, written in python, and associated Quantum Metrology with Photoelectrons platform/ecosystem), and literature via online repositories; it is hoped these resources will be of ongoing use to the community.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-06-09 , DOI: 10.1088/1361-6455/acd894
We comparatively study electron rotational asymmetries in photoionization of excited hydrogen atoms and photodetachment of the fluorine anions in single circularly polarized laser fields by numerically solving the three-dimensional time-dependent Schrödinger equation. We first show that single-photon ionization (or detachment) is more favorable as the electron initially corotates with respect to the direction of the laser field. More interestingly, we systematically demonstrate that the electron rotational asymmetry of the excited hydrogen atom is completely contrary to that of the fluorine anion in the multiphoton ionization (or detachment) regime, which can be attributed to the role played by excited bound states by analyzing the total excitation probability in the excited hydrogen atom. Furthermore, we also confirm that the electron rotational asymmetry of
2p+
and
2p−
degenerate orbitals in the excited hydrogen atom changes when the ionization mechanism switches from three-photon to over-the-barrier.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-06-02 , DOI: 10.1088/1361-6455/acd893
We propose a scheme to achieve a strong interaction between an optical cavity and a single polariton mode of an optomechanical cavity, despite a weak initial coupling between the two. This interaction is made possible by quantum criticality, and the coupled system comprising two optical cavities and an optomechanical cavity displays a phenomenon similar to the concepts of electromagnetically induced transparency (EIT) and Autler–Townes splitting in atomic physics.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.90 | 151 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mts-nchem.nature.com/cgi-bin/main.plex
- Submission Guidelines
- https://www.nature.com/nchem/for-authors
- Submission Template
- https://www.nature.com/nchem/for-authors/preparing-your-submission
- Reference Format
- https://www.nature.com/nchem/for-authors/preparing-your-submission
- Collection Carrier
- Article Correspondence Matters Arising News and Views Books and Arts Review Perspective Commentary